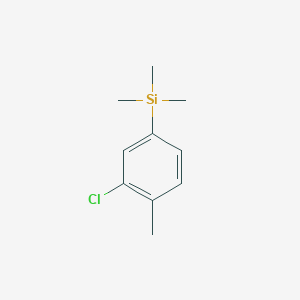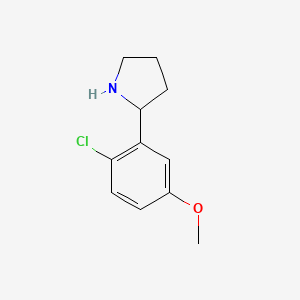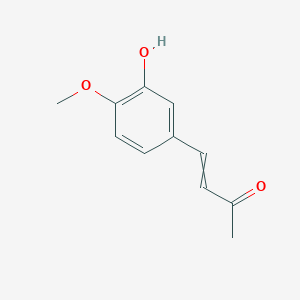
1-(5-Bromo-2,4-difluorophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2,4-difluorophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of bromine and fluorine atoms in the phenyl ring of this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2,4-difluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-bromo-2,4-difluoroaniline with cyanamide in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired guanidine derivative .
Another method involves the use of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis provides a straightforward and efficient route to diverse guanidines, including this compound, with yields up to 81% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2,4-difluorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to achieve the substitution of the bromine atom.
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Applications De Recherche Scientifique
1-(5-Bromo-2,4-difluorophenyl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, particularly as an antimicrobial agent against multidrug-resistant bacterial species.
Biological Research: It is used in the study of biological processes and pathways, especially those involving guanidine derivatives.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2,4-difluorophenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to the disruption of biological processes in target organisms . The presence of bromine and fluorine atoms enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-2,4-difluorophenyl)ethanone: This compound shares a similar phenyl ring structure but differs in the functional group attached to the phenyl ring.
1-(5-Bromo-2,4-difluorophenyl)indole: Another compound with a similar phenyl ring but with an indole moiety instead of a guanidine group.
Uniqueness
1-(5-Bromo-2,4-difluorophenyl)guanidine is unique due to its guanidine functional group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H6BrF2N3 |
|---|---|
Poids moléculaire |
250.04 g/mol |
Nom IUPAC |
2-(5-bromo-2,4-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H6BrF2N3/c8-3-1-6(13-7(11)12)5(10)2-4(3)9/h1-2H,(H4,11,12,13) |
Clé InChI |
HESFWDAISUZXDD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)F)F)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)

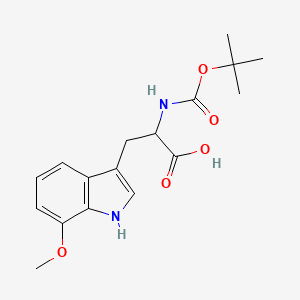
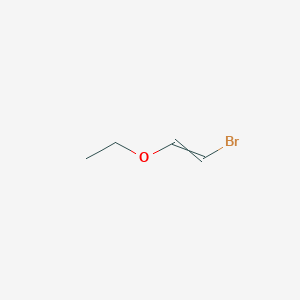
![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)

